4-(4-四氢吡喃基)苯基硼酸频哪醇酯

货号 B566712

CAS 编号:

1312479-26-7

分子量: 288.194

InChI 键: DMLXOYKSKYTGKQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

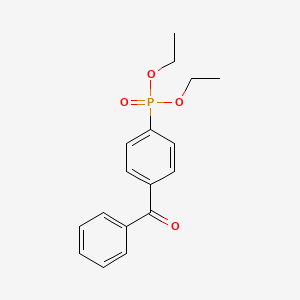

“4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is a chemical compound with the CAS Number: 1312479-26-7 and a molecular weight of 288.19 . It is a type of boronic acid ester .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular formula of “4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is C17H25BO3 . Its average mass is 288.190 Da and its monoisotopic mass is 288.189667 Da .Chemical Reactions Analysis

Boronic acid esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in protodeboronation .科学研究应用

Treatment of Periodontitis

- Scientific Field : Nanobiotechnology

- Application Summary : This compound has been used to create reactive oxygen species (ROS)-responsive drug delivery systems for the treatment of Periodontitis . The system was developed by modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP), and Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles .

- Methods of Application : The drug delivery system releases CUR rapidly in a ROS environment, reaching the concentration required for treatment . HA enhances cellular uptake of nanoparticles as it specifically recognizes CD44 expressed by normal cells .

- Results : The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Drug Design and Delivery

- Scientific Field : Chemistry

- Application Summary : Phenylboronic acid pinacol esters, including 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application : These compounds are only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .

- Results : The rate of reaction is considerably accelerated at physiological pH, which is an important consideration for pharmacological purposes .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Preparation of Sulfinamide Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Transition Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Preparation of Sulfinamide Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Transition Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLXOYKSKYTGKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1-(4-Methylpyridin-3-yl)ethan-1-ol

101870-76-2

Neocarratetraose 41-sulfate sodium salt

108321-78-4

![2-Pyrrolidinone,5-ethoxy-4-hydroxy-3-methyl-1-(1-methylethyl)-,[3S-(3alpha,4bta,5bta)]-(9CI)](/img/no-structure.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)

![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)